

Application Note: Spectroscopic Characterization of Fluazinam Impurity 1

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Compound of Interest

Compound Name: Fluazinam impurity 1

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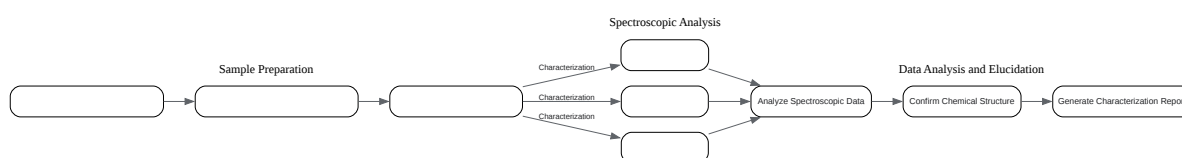
Introduction

Fluazinam is a broad-spectrum fungicide widely used in agriculture. As with any active pharmaceutical or agrochemical ingredient, the identification and characterization of impurities are critical for ensuring product safety and efficacy. This application note details the spectroscopic methods for the characterization of a known impurity, **Fluazinam impurity 1**. The chemical name for this impurity is 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, with the molecular formula $C_{13}H_4Cl_2F_6N_4O_4$ and a molecular weight of 465.09 g/mol [1][2][3]. Its CAS number is 169327-87-1[2][3][4][5]. The protocols provided herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive structural elucidation and confirmation of this impurity.

Methodology

A multi-spectroscopic approach is essential for the unambiguous identification and characterization of **Fluazinam impurity 1**. High-purity analytical standards of the impurity are required for generating reference spectroscopic data[4]. The general workflow for characterization involves isolating the impurity from the technical grade Fluazinam, followed by analysis using various spectroscopic techniques. Analytical methods for fluazinam and its impurities often involve chromatographic techniques such as High-Performance Liquid

Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Electron Capture Detection (GC-ECD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[6][7][8][9].



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Caption: Experimental workflow for the isolation and spectroscopic characterization of **Fluazinam impurity 1**.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for **Fluazinam impurity 1** based on its chemical structure.

Technique	Parameter	Expected Observation
^1H NMR	Chemical Shift (δ)	Aromatic protons in the range of 7.0-9.0 ppm. The N-H proton will likely be a broad singlet at a higher chemical shift.
^{13}C NMR	Chemical Shift (δ)	Aromatic carbons between 110-160 ppm. Carbons attached to fluorine will show characteristic splitting.
^{19}F NMR	Chemical Shift (δ)	Two distinct signals corresponding to the two different trifluoromethyl (CF_3) groups.
HRMS (ESI+)	m/z	$[\text{M}+\text{H}]^+$ expected at approximately 464.9591, corresponding to the molecular formula $\text{C}_{13}\text{H}_5\text{Cl}_2\text{F}_6\text{N}_4\text{O}_4^+$.
FTIR	Wavenumber (cm^{-1})	Characteristic peaks for N-H stretching ($\sim 3300\text{-}3500\text{ cm}^{-1}$), C=C aromatic stretching ($\sim 1400\text{-}1600\text{ cm}^{-1}$), N-O stretching of nitro groups ($\sim 1500\text{-}1550$ and $\sim 1300\text{-}1350\text{ cm}^{-1}$), and C-F stretching ($\sim 1100\text{-}1300\text{ cm}^{-1}$).

Experimental Protocols

Sample Preparation

A reference standard of **Fluazinam impurity 1** should be obtained from a reputable supplier[3][4][5]. If isolating from a technical mixture, preparative HPLC is the recommended method.

- Mobile Phase: A gradient of acetonitrile and water.

- Column: A suitable C18 reverse-phase column.
- Detection: UV detection at an appropriate wavelength (e.g., 240 nm, as used for fluazinam) [6].
- Post-purification: The collected fractions containing the impurity should be pooled, the solvent evaporated under reduced pressure, and the solid residue dried in a vacuum oven.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified impurity in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- 1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire proton-decoupled spectra.
- ^{19}F NMR: Acquire spectra to confirm the presence and environment of the fluorine-containing groups.

Mass Spectrometry

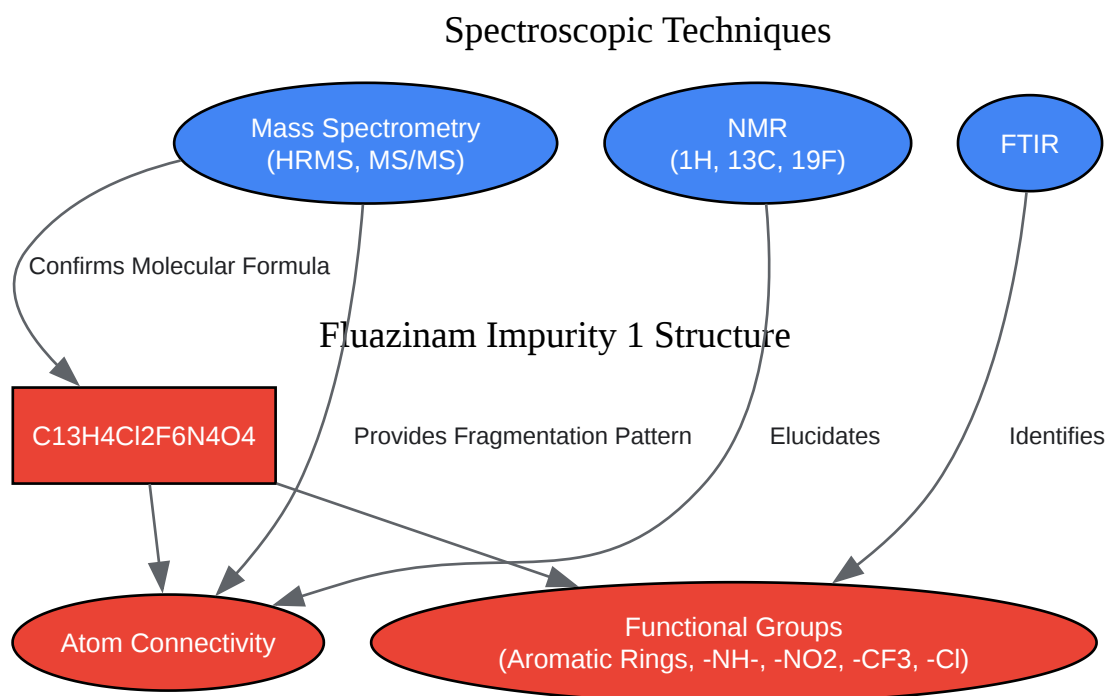
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of the impurity in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition:
 - Acquire full scan mass spectra in positive and/or negative ion mode to determine the accurate mass of the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

FTIR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid, purified impurity directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} .

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural features of **Fluazinam impurity 1** that they help to elucidate.



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Caption: Logical relationships in the structural elucidation of **Fluazinam impurity 1**.

Conclusion

The combined use of NMR, Mass Spectrometry, and FTIR provides a robust and comprehensive approach for the spectroscopic characterization of **Fluazinam impurity 1**. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists involved in the quality control and regulatory submission of Fluazinam-containing products.

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